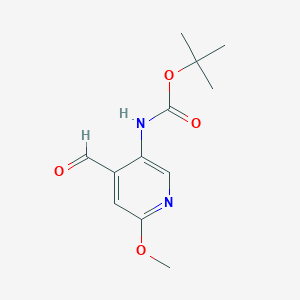
2-(Butan-2-yloxy)-3-chloropyrazine
説明
The compound “2-(Butan-2-yloxy)-3-chloropyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a butan-2-yloxy group and at the 3-position with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “2-(Butan-2-yloxy)-3-chloropyrazine” would consist of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring at the 2-position is a butan-2-yloxy group, and at the 3-position is a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Butan-2-yloxy)-3-chloropyrazine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用
Synthesis of Pyrazole Heterocycles
Pyrazole moiety is significant in medicinal chemistry due to its presence in many biologically active compounds. The synthesis of pyrazole and its derivatives, which includes 2-(Butan-2-yloxy)-3-chloropyrazine, involves condensation and cyclization steps. These compounds exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The development of pyrazole heterocycles offers valuable strategies for designing more active biological agents, highlighting the importance of this chemical structure in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).
Pharmacological Properties of Pyrazine Derivatives
Pyrazine derivatives, including 2-(Butan-2-yloxy)-3-chloropyrazine, are known for their diverse pharmacological properties. These compounds are explored for their antibacterial, antifungal, and anticancer potentials. The versatility of pyrazine derivatives in drug synthesis and their significant biological effects make them a focus of pharmaceutical research, aiming at developing new therapeutic agents (Ferreira & Kaiser, 2012).
Butyrate Derivatives and Gut Health
While not directly related to 2-(Butan-2-yloxy)-3-chloropyrazine, the study of butyrate derivatives provides insight into the importance of chemical derivatives in medical research. Butyrate, a short-chain fatty acid produced in the gut, influences various aspects of health, including gut health and immune function. Research into butyrate and its derivatives showcases the potential of chemical compounds in enhancing animal production and treating diseases, underscoring the broader applications of chemical derivatives in health and medicine (Bedford & Gong, 2017).
Analytical Methods in Antioxidant Activity Studies
The study of antioxidants involves various analytical methods that could be applied to research on compounds like 2-(Butan-2-yloxy)-3-chloropyrazine. Understanding how to determine antioxidant activity is crucial in evaluating the therapeutic potential of compounds. Methods such as ORAC, HORAC, and DPPH are instrumental in assessing the efficacy of antioxidants, which is relevant for compounds demonstrating potential oxidative stress mitigation or anti-inflammatory properties (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-butan-2-yloxy-3-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHAELNHGGIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yloxy)-3-chloropyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



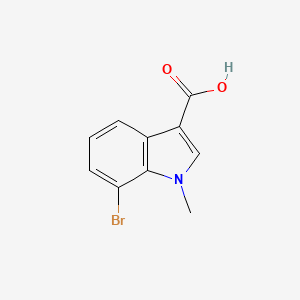

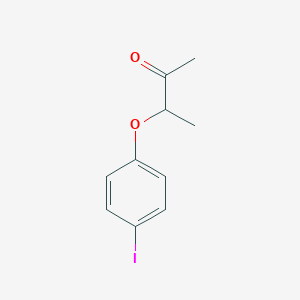
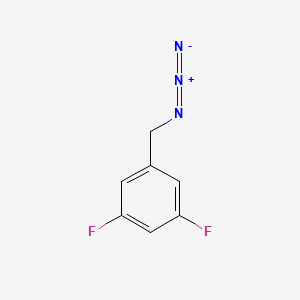
![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

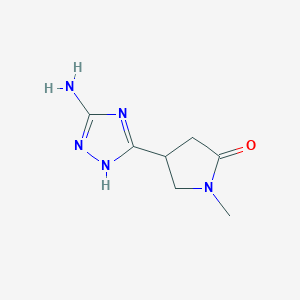
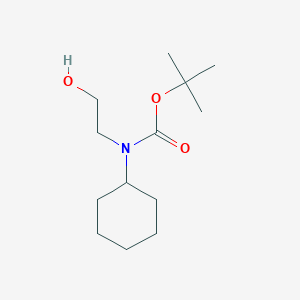
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)



